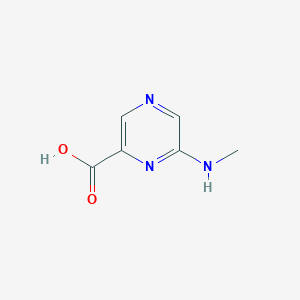
(2-(Trifluoromethyl)thiazol-5-yl)methanol
Overview
Description
“(2-(Trifluoromethyl)thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H4F3NOS . It has a molecular weight of 183.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
2-(Trifluoromethyl)thiazol-5-yl)methanol has been used in a variety of scientific research applications, such as the synthesis of other compounds, as well as in biochemical and physiological studies. In particular, (2-(Trifluoromethyl)thiazol-5-yl)methanol has been used in the synthesis of a variety of compounds, including 2-(trifluoromethyl)benzothiazole and 2-(trifluoromethyl)benzothiazoline. Additionally, this compound has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is a liquid at room temperature and is stored in a dry environment at 2-8°c , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is stored in a dry environment at 2-8°c , which may influence its stability and efficacy.
Advantages and Limitations for Lab Experiments
The use of 2-(Trifluoromethyl)thiazol-5-yl)methanol in laboratory experiments has a number of advantages and limitations. One of the main advantages of using (2-(Trifluoromethyl)thiazol-5-yl)methanol is that it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for a variety of research applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been found to be toxic at high concentrations, so it is important to ensure that experiments are conducted with the appropriate safety precautions.
Future Directions
The potential future directions for the use of 2-(Trifluoromethyl)thiazol-5-yl)methanol are vast. One potential direction is the development of new pharmaceuticals based on (2-(Trifluoromethyl)thiazol-5-yl)methanol. Additionally, this compound could also be used to develop new treatments for a variety of diseases, such as cancer and inflammation. Furthermore, this compound could also be used to develop new compounds for use in industrial applications, such as the production of plastics or other materials. Finally, this compound could also be used as a tool for studying the biochemical and physiological effects of other compounds, such as drugs or other chemicals.
Safety and Hazards
“(2-(Trifluoromethyl)thiazol-5-yl)methanol” is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBHQFTYWBAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569511 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131748-97-5 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

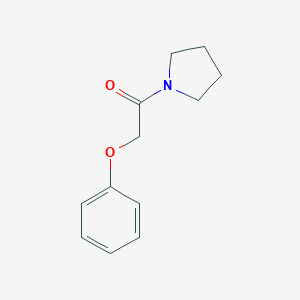
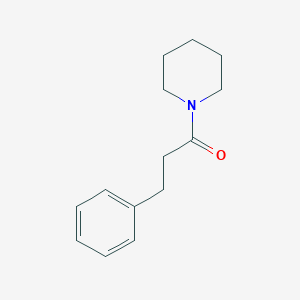
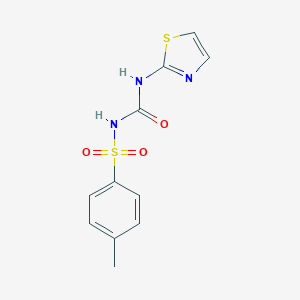



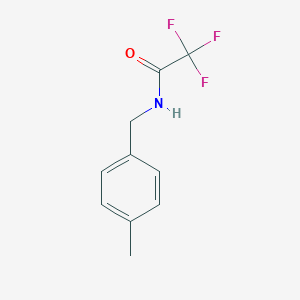
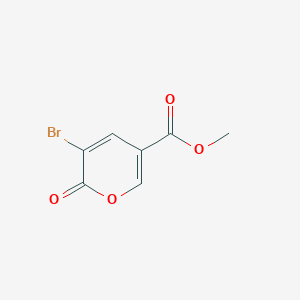
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
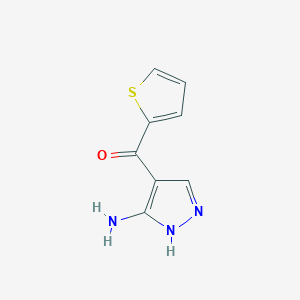
![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)

